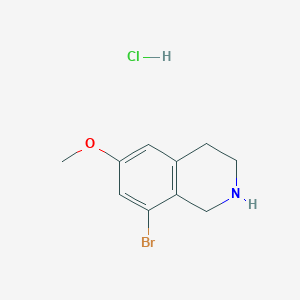

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Beschreibung

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 1220694-87-0) is a brominated tetrahydroisoquinoline derivative with a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.115 g/mol . This compound features a bicyclic tetrahydroisoquinoline scaffold substituted with a bromine atom at the 8-position and a methoxy group at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research. Synthetic routes for this compound are well-documented, with six articles guiding its preparation via methods such as Pictet-Spengler cyclization or Bischler-Napieralski reactions .

Eigenschaften

IUPAC Name |

8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-13-8-4-7-2-3-12-6-9(7)10(11)5-8;/h4-5,12H,2-3,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRIUCRXAPOCSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C(=C1)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the isoquinoline ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels, which the compound can modulate to exert its effects . The exact pathways and molecular interactions depend on the specific biological context and the nature of the compound’s activity .

Vergleich Mit ähnlichen Verbindungen

Key Insights :

- Bromine Position : Moving bromine from the 8- to 6-position (as in 6-bromo-THIQ HCl) alters steric interactions and receptor binding .

- Methoxy vs.

- Trifluoromethyl Impact : The CF₃ group in 6-(trifluoromethyl)-THIQ HCl increases lipophilicity and metabolic stability but may reduce solubility .

Physicochemical Properties

| Property | Target Compound | 8-Bromo-6-fluoro-THIQ HCl | 6-(Trifluoromethyl)-THIQ HCl |

|---|---|---|---|

| Molecular Weight | 242.115 | 230.06 | 259.67 |

| LogP (Predicted) | ~2.1 | ~1.8 | ~2.9 |

| Water Solubility | Moderate (HCl salt) | High (HCl salt) | Low (HCl salt) |

| Hydrogen Bond Acceptors | 2 (O, N) | 2 (F, N) | 2 (F₃C, N) |

Analysis :

Biologische Aktivität

8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 1220694-87-0) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. THIQ derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H12BrNO

- Molecular Weight : 242.11 g/mol

- IUPAC Name : 8-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Purity : Typically ≥ 95% .

The biological activity of 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and angiogenesis.

- Receptor Modulation : It may modulate receptors associated with neurodegenerative diseases and inflammation.

- Cell Cycle Regulation : Studies indicate that it can affect cell cycle progression in cancer cells by inducing apoptosis .

Anticancer Activity

Research indicates that THIQ derivatives exhibit significant anticancer properties. A study involving various THIQ compounds demonstrated that those with specific substitutions showed potent activity against KRas-driven colon cancer cell lines. For instance:

- IC50 Values : Compounds similar to 8-Bromo-6-methoxy exhibited IC50 values ranging from 0.9 μM to 10.7 μM against different colon cancer cell lines .

Anti-Angiogenesis

8-Bromo-6-methoxy derivatives have shown promise in inhibiting angiogenesis:

- Case Study : In a study assessing antiangiogenic activity, compounds were tested for their ability to reduce the angiotube area at concentrations up to 10 μM. Notably, some THIQs demonstrated over 50% inhibition at this concentration .

Neuroprotective Effects

The neuroprotective properties of THIQs have been explored in various models:

- A review highlighted their potential in treating neurodegenerative disorders through mechanisms such as reducing oxidative stress and modulating neuroinflammatory pathways .

Data Table: Biological Activity Summary

Q & A

[Basic] What are the established synthetic protocols for preparing 8-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do substituent positions influence reaction conditions?

Methodological Answer:

Synthesis begins with the tetrahydroisoquinoline core. Methoxylation at position 6 is achieved using methyl iodide in alkaline conditions (e.g., KOH/EtOH). Bromination at position 8 employs N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to minimize di-bromination. The hydrochloride salt forms via HCl gas treatment in diethyl ether. Substituent positions dictate regioselectivity: the electron-donating methoxy group directs bromination to the para position. Purification involves recrystallization (ethanol/water, 3:1 v/v) or silica gel chromatography (CH2Cl2/MeOH 95:5) .

[Advanced] How can researchers address discrepancies in reported ¹H NMR chemical shift values for 8-Bromo-6-methoxy-tetrahydroisoquinoline derivatives across studies?

Methodological Answer:

Standardize conditions: use deuterated DMSO at 25°C with tetramethylsilane (TMS) as an internal reference. Perform 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare shifts with structurally analogous compounds (e.g., 6-Bromo-7-methoxy derivatives in , δ 7.82 for aromatic protons). Validate assignments using density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict chemical environments .

[Basic] What analytical techniques are critical for confirming the identity and purity of this compound?

Methodological Answer:

- HRMS (ESI+): Confirm [M+H]+ at m/z 274.0231 (C10H11BrNO•HCl).

- ¹H NMR (400 MHz, DMSO-d6): Key signals include δ 3.20 (tetrahydro ring), 3.85 (OCH3), and 4.50 (CH2N) .

- HPLC: Use a C18 column with gradient elution (0.1% TFA in H2O/MeCN, 95:5 → 50:50 over 20 min) at 254 nm. Compare retention times with reference standards .

[Advanced] What strategies mitigate di-bromination byproducts during synthesis?

Methodological Answer:

- Use 1.05 eq NBS at -10°C in anhydrous DCM to suppress radical side reactions.

- Introduce a transient acetyl protecting group at position 5 before bromination, followed by deprotection (K2CO3/MeOH).

- Monitor via LC-MS (Agilent 6120 Quadrupole) to detect dibrominated impurities (m/z 352.9387) .

[Basic] How to design crystallization protocols for X-ray diffraction studies?

Methodological Answer:

Dissolve crude product in hot ethanol (60°C).

Precipitate via dropwise addition to chilled diethyl ether (0°C, 1:10 ratio).

Seed with microcrystals from slow evaporation (MeCN/H2O 8:2).

Refine using single-crystal XRD (Mo Kα radiation, λ = 0.71073 Å) and compare unit cell parameters with analogs (e.g., : a = 8.542 Å, b = 10.321 Å) .

[Advanced] What computational approaches predict biological activity against neurological targets?

Methodological Answer:

Molecular docking (AutoDock Vina) with dopamine D2 receptor (PDB ID: 6CM4).

MD simulations (GROMACS, 100 ns) to assess ligand-receptor stability.

QSAR modeling using Dragon descriptors (MW, LogP).

Validate via calcium flux assays in HEK293 cells expressing D2 receptors, referencing IC50 values from analogs (e.g., 12 nM in ) .

[Basic] What are standard protocols for pH-dependent stability assessment?

Methodological Answer:

- Prepare solutions in pH 1.2 (HCl), 6.8 (phosphate), and 7.4 (PBS) buffers.

- Incubate at 40°C/75% RH (ICH Q1A guidelines).

- Analyze degradation via HPLC (Agilent 1260 Infinity II) at λ = 280 nm.

- Apply Arrhenius kinetics to predict shelf-life at 25°C, referencing ’s stability profiles .

[Advanced] How to use isotope-labeled analogs for metabolic pathway studies?

Methodological Answer:

- Synthesize deuterated analogs (CD3-methoxy) via Pd-catalyzed H/D exchange.

- Track metabolites using LC-MS/MS (Sciex TripleTOF 5600+) with MRM:

- Phase I: Monitor m/z shifts (+3 for CD3).

- Phase II: Detect glucuronide adducts (m/z +176).

- Compare metabolic profiles via PCA, referencing isotopic synthesis in .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.